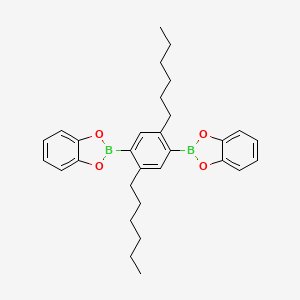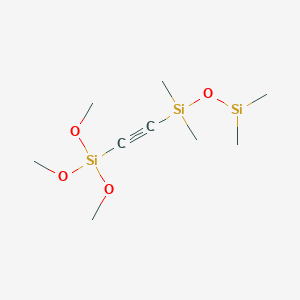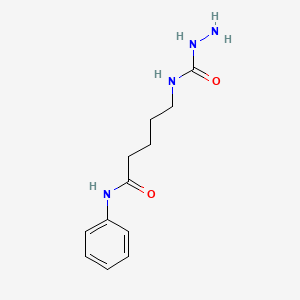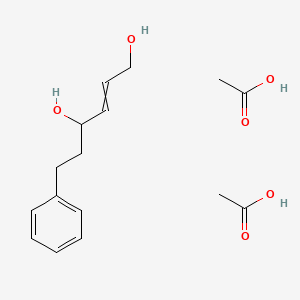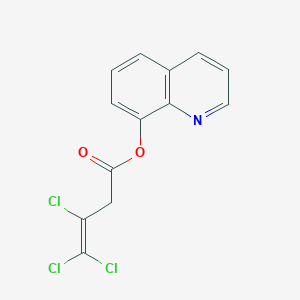![molecular formula C12H15NSe B12526072 Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester CAS No. 830356-08-6](/img/structure/B12526072.png)
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester is a chemical compound with the molecular formula C12H15NSe and a molecular weight of 252.21 g/mol . . It is characterized by the presence of a selenocyanate group attached to a phenyl ring, which is further substituted with a tert-butyl group.
Métodos De Preparación
The synthesis of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester typically involves the reaction of 4-(1,1-dimethylethyl)benzyl chloride with potassium selenocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: Organoselenium compounds, including selenocyanates, have been studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of selenocyanates in treating various diseases, including cancer and inflammatory conditions.
Industry: Selenocyanates are used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester involves the interaction of the selenocyanate group with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These reactive species can target specific molecular pathways involved in oxidative stress, inflammation, and cell proliferation, thereby exerting their biological effects.
Comparación Con Compuestos Similares
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester can be compared with other selenocyanates and organoselenium compounds, such as:
Selenocyanic acid, 1,1’-(1,2-ethanediyl) ester: Another selenocyanate compound with different structural features and applications.
This compound: Similar in structure but may have different reactivity and applications.
Propiedades
Número CAS |
830356-08-6 |
|---|---|
Fórmula molecular |
C12H15NSe |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)methyl selenocyanate |
InChI |
InChI=1S/C12H15NSe/c1-12(2,3)11-6-4-10(5-7-11)8-14-9-13/h4-7H,8H2,1-3H3 |
Clave InChI |
CYAHPYMJGMFYMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
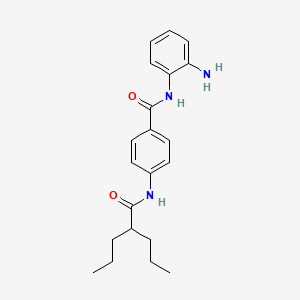
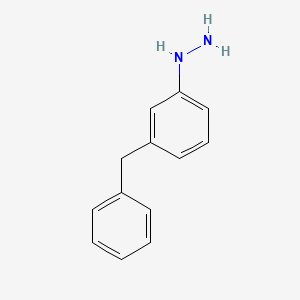
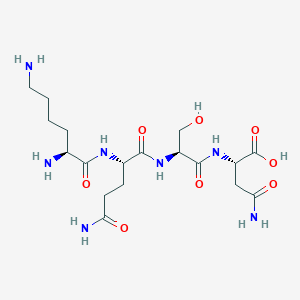
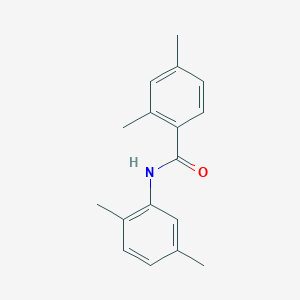
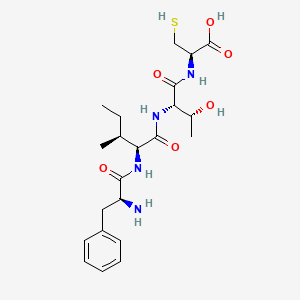
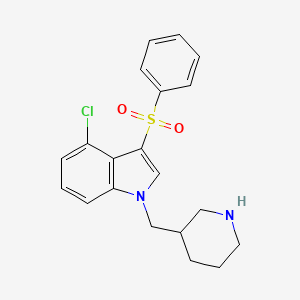
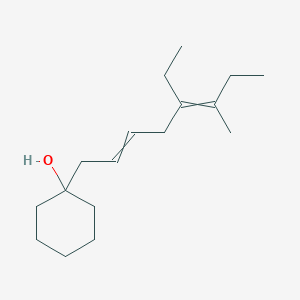
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
